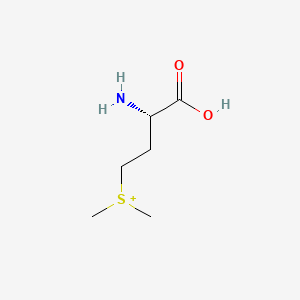
S-Methyl-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-methyl-L-methionine is a sulfonium compound that is the conjugate acid of S-methyl-L-methioninate. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite. It is a conjugate acid of a S-methyl-L-methioninate. It is a tautomer of a S-methyl-L-methionine zwitterion.
Wissenschaftliche Forschungsanwendungen
Role in Cellular Biochemistry
S-Methyl-L-methionine, a variant of S-Adenosyl-L-methionine (SAMe), is a vital cellular metabolite present in all living cells. It serves as a precursor in various crucial pathways such as methylation, aminopropylation, and transsulfuration, impacting a wide range of physiological processes. Extensive research since 1952 has explored its biochemical and molecular roles, underpinning its application in clinical studies across multiple diseases, including depression, dementia, and liver disease (Bottiglieri, 2002).
Impact on Liver Disease
SAMe's role in liver health is particularly significant. Its synthesis is reduced in chronic liver diseases, prompting interest in its therapeutic potential. Although pre-clinical data support its hepatoprotective role, large-scale clinical trials to establish its utility in specific liver disease states are still required (Anstee & Day, 2012).
Dietary Supplementation and Diabetes
Research indicates that dietary supplementation of L-Methionine, a methyl donor like S-Methyl-L-methionine, can impact type 2 diabetes. It alters one-carbon metabolism and epigenetic modifications, similar to the effects of the drug metformin, and might be beneficial in treating metabolic diseases (Navik et al., 2019).
Use in Imaging of Cerebral Gliomas
In oncology, derivatives of methionine like L-[methyl-11C]-methionine are used in PET imaging for cerebral gliomas. This application is based on methionine's role in amino acid transport and metabolism in brain tumors (Singhal et al., 2007).
Modulation of Inflammatory Responses
Methionine has been shown to modulate inflammatory responses in macrophages through DNA methylation, indicating its potential in immunoregulatory applications (Ji et al., 2019).
Unique Roles in Protein Structure and Metabolism
Methionine's unique roles in protein structure and metabolism, particularly in eukaryotic protein synthesis and transmethylation, remethylation, and transsulfuration pathways, are fundamental to understanding its applications in various biological processes (Brosnan et al., 2007).
Allosteric Mechanisms in Metabolism
Studies on methionine's allosteric mechanisms in mammalian sulfur metabolism reveal its essential role in controlling metabolic fluxes in the liver, with implications for diseases like cancer and neurodegenerative disorders (Korendyaseva et al., 2008).
Eigenschaften
CAS-Nummer |
6708-35-6 |
|---|---|
Produktname |
S-Methyl-L-methionine |
Molekularformel |
C6H14NO2S+ |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium |
InChI |
InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/p+1/t5-/m0/s1 |
InChI-Schlüssel |
YDBYJHTYSHBBAU-YFKPBYRVSA-O |
Isomerische SMILES |
C[S+](C)CC[C@@H](C(=O)O)N |
SMILES |
C[S+](C)CCC(C(=O)O)N |
Kanonische SMILES |
C[S+](C)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




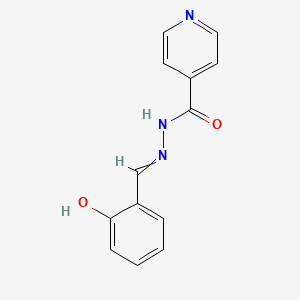
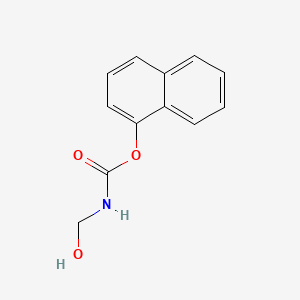
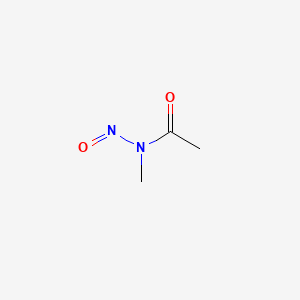

![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)
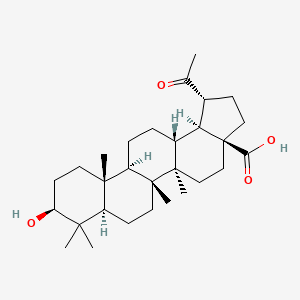
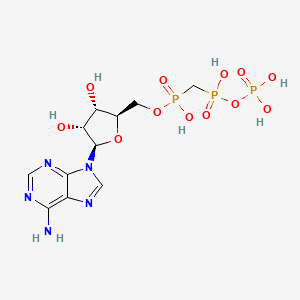
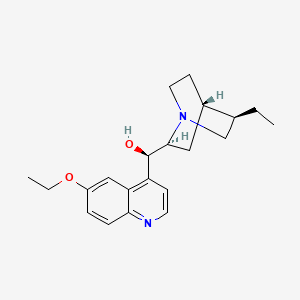
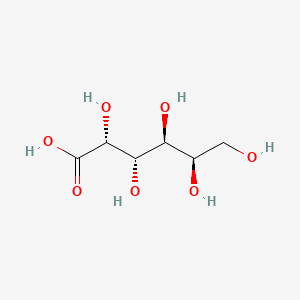
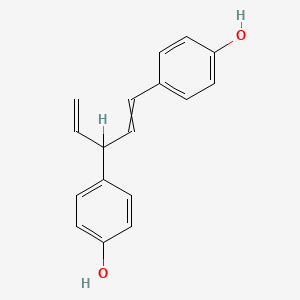
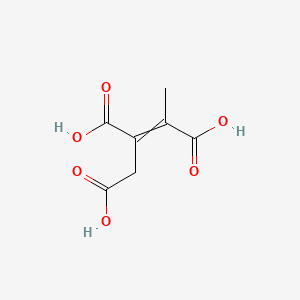
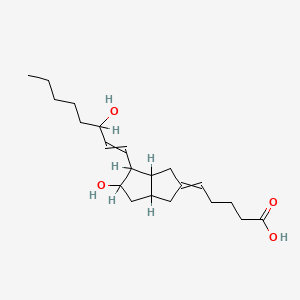
![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)